Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate
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Overview
Description
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include substituted benzoxazoles, benzoxazole N-oxides, and benzoxazole carboxylic acids .
Scientific Research Applications
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate: Similar in structure but contains an amino group instead of a chlorine atom, leading to different reactivity and biological activity.
Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate: Contains a methyl group, which affects its hydrophobicity and interaction with biological targets.
Ethyl 2-hydroxy-1,3-benzoxazole-6-carboxylate: Contains a hydroxy group, which can form hydrogen bonds and influence its solubility and reactivity.
The uniqueness of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate lies in its chlorine atom, which provides distinct reactivity and potential for further functionalization .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 |
InChI Key |
ANDMONBVTOHGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
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